4-(3-Fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol
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Overview
Description
4-(3-FLUOROPHENYL)-8-METHOXY-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-FLUOROPHENYL)-8-METHOXY-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE typically involves the following steps:
Amidation and Cyclization: Starting from 2-aminobenzoic acid derivatives, amidation with appropriate acid chlorides forms substituted anthranilates.
Substitution Reactions: Further substitution reactions introduce the 3-fluorophenyl and 8-methoxy groups to the quinazoline core.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions and metal-catalyzed reactions are commonly employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3-FLUOROPHENYL)-8-METHOXY-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE undergoes various chemical reactions, including:
Oxidation: Oxidative cyclization reactions are used to form quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinazoline core.
Substitution: Electrophilic and nucleophilic substitution reactions introduce different substituents to the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .
Scientific Research Applications
4-(3-FLUOROPHENYL)-8-METHOXY-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other biologically active compounds.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its anti-cancer properties and potential use in drug development.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-FLUOROPHENYL)-8-METHOXY-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-(3-FLUOROPHENYL)-8-METHOXY-3,4,5,6-TETRAHYDROBENZO[H]QUINAZOLINE-2(1H)-THIONE
- 3-(4-CHLOROPHENYL)-6-IODO-4-OXO-3,4-DIHYDROQUINAZOLINE
Uniqueness
4-(3-FLUOROPHENYL)-8-METHOXY-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C19H17FN2OS |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-8-methoxy-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione |
InChI |
InChI=1S/C19H17FN2OS/c1-23-14-6-8-15-11(10-14)5-7-16-17(21-19(24)22-18(15)16)12-3-2-4-13(20)9-12/h2-4,6,8-10,17H,5,7H2,1H3,(H2,21,22,24) |
InChI Key |
FWZWNUKQRQFNIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C(NC(=S)N3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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